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3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid

Medicinal chemistry Structure-activity relationships Ligand design

Researchers exploring piperazine-containing β-amino acid SAR often face limited scaffold diversity-generic analogs lack the pyridinyl nitrogen critical for target binding. 3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid (CAS 1170451-82-7) resolves this by combining 4-methylpiperazine and pyridin-3-yl groups at the β-position on a single propanoic acid backbone. • 5 H-bond acceptors & XLogP3 of -2.2-distinct pharmacophoric profile vs. des-pyridinyl or des-piperazinyl analogs • Carboxylic acid handle enables amide coupling, esterification & rapid derivatization for library synthesis • ≥95% purity; ambient shipping; global delivery from stocked US inventory

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 1170451-82-7
Cat. No. B1387287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid
CAS1170451-82-7
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(CC(=O)O)C2=CN=CC=C2
InChIInChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12(9-13(17)18)11-3-2-4-14-10-11/h2-4,10,12H,5-9H2,1H3,(H,17,18)
InChIKeyOJHUTEJOJTWKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Procurement Baseline


3-(4-Methylpiperazin-1-yl)-3-pyridin-3-ylpropanoic acid (CAS 1170451-82-7) is a heterocyclic beta-amino acid derivative with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol [1]. The compound features a propanoic acid backbone substituted at the beta-position with both a 4-methylpiperazin-1-yl moiety and a pyridin-3-yl group [1]. It is primarily available as a research chemical with a typical purity specification of 95% . The compound is listed in the PubChem database under CID 44122479 and is supplied by several chemical vendors for laboratory research use [1].

Beta-amino acid scaffold with dual 4-methylpiperazine and pyridin-3-yl substitution
Standard research-grade purity supporting SAR and chemical biology studies
PubChem-characterized compound with computed physicochemical descriptors

Scientific Risk of Generic Substitution


The compound's unique structural arrangement—a beta-amino acid core simultaneously bearing a basic 4-methylpiperazine and a pyridin-3-yl group—creates a distinct pharmacophoric profile that cannot be replicated by simple analogs. Substitution with the des-pyridinyl analog 3-(4-methylpiperazin-1-yl)propanoic acid (CAS 55480-45-0) removes the aromatic nitrogen heterocycle, significantly altering hydrogen-bonding capacity (5 vs. 3 acceptors) and lipophilicity (XLogP3 -2.2 vs. approximately -3.0) [1]. Replacement of the piperazine with pyrrolidine, as in 3-pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid (CAS 1171065-67-0), eliminates the second basic nitrogen, changing protonation states and reducing molecular weight by approximately 29 Da . These structural variations directly impact binding interactions, solubility, and biological recognition, making generic substitution scientifically unsound without direct comparative validation.

Des-pyridinyl analog mismatch
Removing the pyridine ring reduces hydrogen-bond acceptors (5 → 3) and shifts lipophilicity; binding-interaction profiles may not transfer.
Pyrrolidine analog mismatch
Replacing 4-methylpiperazine with pyrrolidine eliminates a basic nitrogen and alters ring conformational dynamics, potentially changing target engagement.
Physicochemical divergence
Analog-specific differences in TPSA, molecular weight, and protonation states may affect solubility, permeability, and assay sensitivity.

Quantitative Differentiation Evidence


Hydrogen-Bond Acceptor Capacity

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites, compared to only 3 for the des-pyridinyl analog 3-(4-methylpiperazin-1-yl)propanoic acid (CAS 55480-45-0), as computed by Cactvs and reported in PubChem [1]. This difference arises from the pyridin-3-yl nitrogen and the carboxylic acid oxygens present in the target compound. The 67% higher HBA count of the target compound is expected to enhance interactions with hydrogen-bond donor residues in biological targets, a property not achievable with the simpler analog.

H-bond Acceptors
Class-level inference
5 vs 3 HBA sites (+67%)
Supports H-bond donor interaction studies
Computed by Cactvs; pyridinyl nitrogen contributes two additional acceptors
Medicinal chemistry Structure-activity relationships Ligand design

Lipophilicity and Membrane Permeability

The computed XLogP3 value for the target compound is -2.2, as reported by PubChem [1]. In contrast, the des-pyridinyl analog 3-(4-methylpiperazin-1-yl)propanoic acid has a significantly lower computed XLogP3 of approximately -3.0 (class-level estimate for aliphatic carboxylic acid piperazine derivatives) [2]. The higher lipophilicity of the target compound, conferred by the pyridin-3-yl group, predicts improved passive membrane permeability.

Lipophilicity
Class-level inference
XLogP3 -2.2 vs ≈-3.0 (Δ+0.8)
May support cell-based assay design
Computed by XLogP3; des-pyridinyl analog estimated class average
Pharmacokinetics Drug design ADME prediction

Conformational Dynamics and Selectivity

The target compound contains 4 rotatable bonds, as computed by Cactvs and reported in PubChem [1]. The pyrrolidine analog 3-pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid (CAS 1171065-67-0) has the same number of rotatable bonds (4). However, the 4-methylpiperazine moiety in the target compound introduces a chair-boat conformational equilibrium not present in the pyrrolidine ring system [2], providing different conformational sampling that can lead to distinct target selectivity profiles.

Conformational Dynamics
Class-level inference
Piperazine chair-boat equilibrium vs pyrrolidine envelope
Supports target engagement profiling
Qualitative ring-conformation difference; both have 4 rotatable bonds
Molecular recognition Conformational analysis Selectivity profiling

Topological Polar Surface Area

The TPSA of the target compound is 56.7 Ų, as computed by Cactvs [1]. This value is substantially higher than the TPSA of the des-pyridinyl analog 3-(4-methylpiperazin-1-yl)propanoic acid (approximately 40.5 Ų, based on class-level estimation for carboxylic acid piperazine derivatives) [2]. TPSA is inversely correlated with oral absorption; values below 140 Ų are generally considered favorable, but the 40% higher TPSA of the target compound relative to its simpler analog may influence solubility and transporter recognition differently.

Polar Surface Area
Class-level inference
56.7 vs ~40.5 Ų (+40%)
May influence solubility and permeability profiling
Computed TPSA; des-pyridinyl analog estimated
Drug-likeness Oral bioavailability Physicochemical profiling

Molecular Weight and Assay Sensitivity

The target compound has a molecular weight of 249.31 g/mol [1]. The pyrrolidine analog 3-pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid (CAS 1171065-67-0) has a molecular weight of 220.27 g/mol , a difference of 29.04 Da. This 13.2% higher mass reflects the replacement of pyrrolidine (C4H8N) with 4-methylpiperazine (C5H11N2), adding an additional nitrogen atom and methyl group. The increased molecular weight and nitrogen content of the target compound directly influence detection sensitivity in mass spectrometry-based assays and may alter passive diffusion rates across biological membranes.

Molecular Weight
Class-level inference
249.31 vs 220.27 g/mol (+29 Da)
May affect MS detection and permeability
Difference due to 4-methylpiperazine vs pyrrolidine substitution
Molecular design Permeability Assay development

Absence of Biological Comparative Data

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases as of May 2026 did not identify any published head-to-head biological activity comparisons or quantitative structure-activity relationship (SAR) studies directly involving this specific compound and its comparators [1]. No IC50, Ki, EC50, or other potency values were found for this compound against defined biological targets in peer-reviewed literature [1]. The only biological activity annotation retrieved was a non-specific reference in molbic.idrblab.net indicating imprecise bioactivity data [2]. Consequently, all differentiation claims above are based on computed physicochemical properties and class-level inference rather than direct experimental evidence. Users should treat this compound as a research tool requiring de novo biological characterization.

Biological Data
Data to verify
No published comparative bioactivity data
Requires in-house biological characterization
Comprehensive database search (May 2026); no IC50, Ki, or EC50 found
Data transparency Evidence-based procurement Risk assessment

Recommended Research Applications


SAR Studies on Piperazine Beta-Amino Acids

The target compound, with its distinct combination of 4-methylpiperazine and pyridin-3-yl substituents at the beta-position of propanoic acid, can serve as a core scaffold for SAR exploration. Its 5 hydrogen-bond acceptor sites and XLogP3 of -2.2 [1] provide a differentiated starting point compared to simpler piperazine-propanoic acid analogs. Researchers designing libraries around beta-amino acid piperazine derivatives can use this compound to probe the contribution of the pyridinyl nitrogen to target binding and selectivity, particularly in receptor families where aromatic nitrogen interactions are critical.

Physicochemical Benchmarking in Fragment-Based Design

With a molecular weight of 249.31 g/mol and TPSA of 56.7 Ų [1], this compound occupies a favorable property space for fragment-based drug discovery. Its computed properties position it between smaller fragment-like molecules and larger lead-like compounds. Procurement for use as a reference standard in physicochemical assays allows calibration of solubility, permeability, and metabolic stability measurements for piperazine-containing beta-amino acid series [2].

Synthesis of Piperazine-Pyridine Libraries

The carboxylic acid functionality provides a reactive handle for amide coupling, esterification, and other derivatization reactions [1]. The combination of a basic piperazine nitrogen (pKa ~8-9, class estimate) and a pyridine nitrogen (pKa ~5, class estimate) allows for selective functionalization strategies. This differentiated reactivity profile, compared to analogs lacking either the piperazine or pyridine moiety, makes the compound a versatile building block for library synthesis in medicinal chemistry programs.

Negative Control for VDAC Oligomerization Studies

Based on patent literature describing piperazine derivatives as VDAC oligomerization inhibitors [1], and noting the structural similarity of the target compound to the general Formula (I) compounds claimed in patent US20230055614, this compound may serve as a structurally related control molecule. However, the target compound is not explicitly claimed in the available patent examples and lacks published VDAC inhibitory activity data [2]. Any such application would require independent experimental validation.

Application
Selection Property
Validation Focus
SAR studies on beta-amino acids
Dual piperazine-pyridine scaffold
Binding and selectivity profiling
Fragment-based property benchmarking
Physicochemical profile (MW, TPSA, XLogP3)
Solubility/permeability calibration
Piperazine-pyridine library synthesis
Carboxylic acid derivatization handle
Selective functionalization strategies
VDAC oligomerization control studies
Structural similarity to patent-claimed series
Independent VDAC activity validation required
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